Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride typically involves the esterification of 2-(2,2-dimethylpiperidin-4-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
Methyl 2-(2,2-dimethylpiperidin-4-yl)acetate: A similar compound with a methyl ester group instead of an ethyl ester.
2,2-Dimethylpiperidine: A derivative with two methyl groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific ester group and hydrochloride salt form, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22ClNO
- Molecular Weight : 235.75 g/mol
- CAS Number : 104094-97-5
The compound features a piperidine ring with ethyl and dimethyl substitutions, which contribute to its unique pharmacological properties. It is primarily studied for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it a candidate for central nervous system (CNS) agents .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems. This interaction may involve binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes . Notably, it has been shown not to significantly interact with common cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which suggests a lower risk of metabolic interference when used in combination with other drugs .
Antiviral Activity
The compound has also been investigated for potential antiviral applications. In particular, it shows promise as a lead compound in drug development targeting viral infections . Its ability to penetrate cellular membranes may enhance its effectiveness against viruses that require intracellular access.
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including those structurally similar to this compound. These compounds have demonstrated cytotoxic effects in various cancer cell lines. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells and inhibit key signaling pathways involved in cancer progression .
Case Studies and Research Findings
-
Cytotoxicity in Cancer Models :
- A study reported that piperidine derivatives exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutic agents like bleomycin .
- The mechanism involved the induction of apoptosis through modulation of signaling pathways related to cell survival.
- Antiviral Efficacy :
-
Pharmacokinetic Studies :
- Research on the pharmacokinetics of this compound indicates favorable absorption characteristics and distribution profiles conducive for CNS penetration .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
Methyl 2-(2-methylpiperidin-3-yl)acetate hydrochloride | 183786-07-4 | Moderate cytotoxicity | Variation in piperidine substitution pattern affects potency |
Ethyl 3-(dimethylpiperidin-4-yl)propanoate | N/A | Antiviral activity | Similar structural features enhance biological activity |
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-11(2,3)8-9;/h9,12H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMAJVJVLAXDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC(C1)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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